[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid
Description
Properties
CAS No. |
5450-23-7 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(6-methoxyquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H11NO3S/c1-16-8-2-3-10-9(6-8)11(4-5-13-10)17-7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
ONLXPKBWQNEVFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid typically involves the reaction of 6-methoxyquinoline with thioacetic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-((6-Methoxyquinolin-4-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity:
Research indicates that [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid exhibits promising antimicrobial properties. Initial studies suggest that it may interact with enzymes or receptors involved in microbial resistance mechanisms. Further investigations are required to elucidate its specific interactions and therapeutic potential against various pathogens.
Anticancer Properties:
The compound's structure suggests potential anticancer activity. Studies have shown that quinoline derivatives can inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation. [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .
Organic Synthesis
[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid acts as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. The compound's sulfanyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, which can be exploited in drug design and development.
Material Science
The compound is being explored for its potential use in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure may contribute to the development of advanced materials for electronic applications or sensors.
Comparative Analysis with Other Quinoline Derivatives
To better understand the significance of [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid, it is useful to compare it with other quinoline derivatives based on their structural similarities and biological activities:
| Compound Name | Structure | Similarity | Notable Properties |
|---|---|---|---|
| Quinine | C20H24N2O2 | 0.85 | Antimalarial properties |
| Chloroquine | C18H26ClN3 | 0.82 | Antimalarial drug |
| Quinacrine | C23H30ClN3O | 0.80 | Antimalarial and anticancer properties |
| 2-(4-(Methylsulfonyl)phenyl)acetic acid | C9H10O4S | 0.88 | Anti-inflammatory effects |
The unique substitution pattern of [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid imparts distinct chemical and biological properties compared to these derivatives, making it an interesting subject for further exploration in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activities of [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid:
-
Antimicrobial Studies:
Research demonstrated significant antimicrobial activity against various pathogens, indicating its potential as a therapeutic agent. -
Cancer Research:
Preliminary findings suggest that the compound may inhibit key enzymes involved in cancer progression, warranting further exploration into its mechanism of action and efficacy as an anticancer agent . -
Material Development:
Investigations into the compound's properties have shown promise for applications in developing novel materials with enhanced functionalities, such as improved conductivity or photoluminescence.
Mechanism of Action
The mechanism of action of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . These interactions can disrupt cellular processes and contribute to the compound’s biological activity.
Comparison with Similar Compounds
2-((6-Methoxyquinolin-4-yl)thio)acetic acid can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative used as an antimalarial drug.
Quinacrine: Another synthetic derivative with antimalarial and anticancer properties.
The uniqueness of 2-((6-Methoxyquinolin-4-yl)thio)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Biological Activity
[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid typically involves the reaction of 6-methoxyquinoline derivatives with sulfanyl acetic acid. Various synthetic pathways have been explored to optimize yields and purity, often employing different electrophiles and reaction conditions to enhance the compound's properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that it possesses notable blood-schizontocidal activity with IC50 values comparable to existing antimalarial drugs .
Cytotoxicity
Cytotoxicity assays have been conducted to assess the safety profile of [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid. While some derivatives exhibited cytotoxic effects at higher concentrations, others maintained a favorable therapeutic index, suggesting a potential for further development in clinical applications .
The mechanism by which [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid exerts its biological effects is not fully elucidated. However, it is hypothesized to involve the inhibition of key enzymes in the target organisms, leading to disrupted cellular processes. For example, its interaction with enzymes such as phospholipase A2 has been noted in related studies .
Case Study 1: Antimicrobial Efficacy
In a comparative study, [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid was tested alongside traditional antibiotics against resistant strains of bacteria. The results indicated that this compound not only inhibited bacterial growth effectively but also reduced biofilm formation, which is crucial in treating chronic infections .
Case Study 2: Antimalarial Properties
Another significant study focused on the antimalarial properties of this compound. In vivo studies using murine models demonstrated a reduction in parasitemia levels comparable to those achieved by standard treatments like chloroquine. The findings suggest that [(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid could be developed as a novel antimalarial agent .
Data Summary
| Biological Activity | IC50 Values (μg/mL) | Notes |
|---|---|---|
| Antibacterial | 0.34 (D6 strain) | Effective against resistant strains |
| Antimalarial | 1.6 (W2 strain) | Comparable efficacy to chloroquine |
| Cytotoxicity | >10 | Varies by derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
